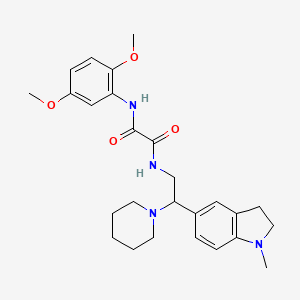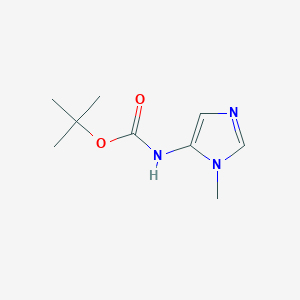
tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate” is a chemical compound with the CAS Number: 66787-73-3 . It has a molecular weight of 197.24 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a yellow to brown solid with a molecular weight of 197.24 . It is typically stored at room temperature .Applications De Recherche Scientifique
Tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein-protein interactions. It has been used as a substrate for the synthesis of several drugs, such as the anti-cancer drug paclitaxel. It has also been used to study the inhibition of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used to study the interactions between proteins, such as the interaction between the proteins FKBP12 and FKBP13.
Mécanisme D'action
Mode of Action
Compounds with similar structures, such as imidazopyrimidines, have been evaluated and used as nonbenzodiazepine gaba receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility. It can be used as a substrate for the synthesis of drugs, as well as for the study of biochemical and physiological processes. In addition, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. However, this compound is also relatively expensive, and it is not very soluble in water.
Orientations Futures
There are a number of potential future directions for tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate research. One potential direction is the development of new methods for the synthesis of this compound and other carbamates. Another potential direction is the development of new methods for the study of the biochemical and physiological effects of this compound. In addition, this compound could be used to study the inhibition of other enzymes and proteins, as well as the interactions between proteins. Finally, this compound could be used to develop new drugs and therapies.
Méthodes De Synthèse
Tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is usually synthesized through a two-step reaction that involves the reaction of tert-butyl isocyanate with 1-methyl-1H-imidazole in a solvent. The solvent used in the reaction is typically a mixture of dichloromethane and methanol, or a mixture of dimethylformamide and methanol. The reaction is usually performed at room temperature, but it can also be performed at higher temperatures. The reaction is usually complete within a few hours, and the resulting this compound can then be isolated and purified.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-methylimidazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKVFQUSUDBNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)
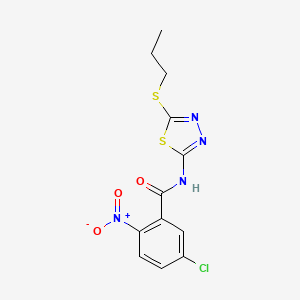
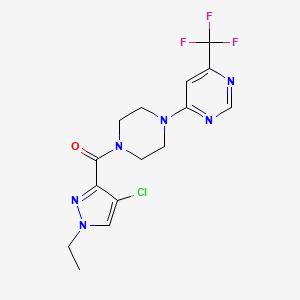

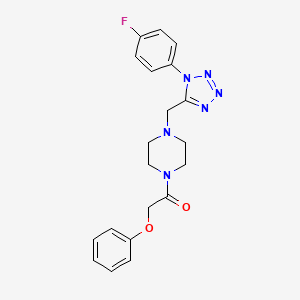

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)
![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)
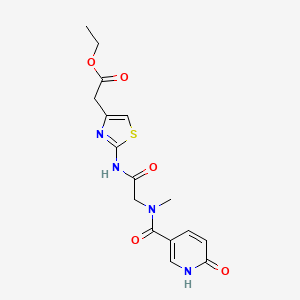
![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2857192.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
